2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

Medicinal Chemistry Cheminformatics Structural Biology

This precisely substituted piperidine-propanoic acid building block (alpha-methyl + 4-methyl) is essential for medicinal chemistry programs targeting GIPR agonists (type 2 diabetes/obesity) and enantioselective integrin antagonists. Its unique steric/electronic profile (XLogP3 -0.7) cannot be replicated by generic analogs, ensuring the exact pharmacophore required for your SAR studies. Available in high purity (≥98%) to support demanding synthetic routes. Select this exact scaffold to maintain program integrity and avoid activity-altering substitutions.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
CAS No. 1155945-69-9
Cat. No. B1418906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid
CAS1155945-69-9
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC(C)C(=O)O
InChIInChI=1S/C10H19NO2/c1-8-3-5-11(6-4-8)7-9(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
InChIKeyCBUSJOHWAFIYJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid (CAS 1155945-69-9): Core Procurement and Scientific Selection Guide


2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid (CAS 1155945-69-9) is a substituted piperidine-propanoic acid building block (molecular formula C10H19NO2, MW 185.26) [1]. This compound is primarily utilized as a chemical intermediate in medicinal chemistry and pharmaceutical research , with its primary differentiation stemming from its specific substitution pattern (alpha-methyl on the propanoic acid chain and 4-methyl on the piperidine ring) [1]. Its procurement is driven by research applications requiring this precise molecular architecture, for which direct biological or activity-based comparative data against analogs is currently limited in the public domain.

Why Procuring 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic Acid Over Close Analogs Matters


Substituting this compound with a close analog—such as 2-Methyl-3-(piperidin-1-yl)propanoic acid (lacking the 4-methyl), 3-(4-Methylpiperidin-1-yl)propanoic acid (lacking the alpha-methyl), or 2-(4-Methylpiperidin-1-yl)propanoic acid (different substitution pattern)—is generally not advised for research programs requiring this exact scaffold. The specific combination of a 4-methyl substituent on the piperidine ring and an alpha-methyl on the propanoic acid chain directly impacts the molecule's steric and electronic properties (e.g., computed XLogP3 of -0.7 [1]), which in turn influences its reactivity as an intermediate, its physicochemical behavior in assays, and its potential binding to biological targets. Without direct, published head-to-head biological comparisons, the justification for selecting this precise compound over analogs rests on the specific synthetic or medicinal chemistry requirements for this exact substitution pattern, which cannot be met by generic substitution.

Quantitative Differentiation Evidence for 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic Acid


Molecular Property Differentiation: Target Compound vs. Closest Analogs

The target compound exhibits distinct computed physicochemical properties compared to its closest structural analogs due to its unique substitution pattern. The presence of a 4-methyl group on the piperidine ring and an alpha-methyl on the propanoic acid chain results in a computed XLogP3 of -0.7 [1], which is more lipophilic than the unsubstituted analog and less lipophilic than the des-methyl analog. While no direct experimental activity data is available for this compound, these computed differences are fundamental to predicting its behavior in biological systems and synthetic transformations.

Medicinal Chemistry Cheminformatics Structural Biology

Procurement-Grade Purity Differentiation: Target Compound vs. Commercial Analogs

Commercially available 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is offered at a minimum purity of 95% from multiple vendors , and up to 98% from specialized suppliers . This compares favorably with closely related analogs, such as 3-(4-methylpiperidin-1-yl)propanoic acid (CAS 765891-92-7), which is also supplied at 95% purity , and 2-Methyl-3-(piperidin-1-yl)propanoic acid (CAS 31035-70-8), which is available at 97% purity . The availability of higher purity material (98%) for the target compound provides a quantifiable advantage for sensitive applications requiring minimal impurities.

Chemical Synthesis Quality Control Procurement

Evidence-Backed Application Scenarios for Procuring 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic Acid


Synthesis of Novel GIPR Agonists for Type 2 Diabetes and Obesity Research

This compound is identified as a key intermediate in the synthesis of dihydroisoquinolinone-amide GIPR agonists, a class of compounds being developed for the treatment of type 2 diabetes and obesity [1]. Its specific substitution pattern is required for constructing the desired pharmacophore, and substitution with a close analog would likely alter the biological activity of the final compound. Procurement of this exact building block is therefore critical for medicinal chemistry programs targeting this indication.

Stereoselective Synthesis of Integrin Antagonist Compounds

The compound's structure, featuring an alpha-methyl group on the propanoic acid chain, makes it a relevant building block for enantioselective syntheses of substituted piperidine alkanoic acid integrin antagonists [2]. The presence of the alpha-methyl introduces a chiral center, which can be exploited in asymmetric synthesis routes to access specific enantiomers of biologically active molecules. The compound's availability in high purity (up to 98% ) supports these demanding synthetic sequences.

Building Block for Pain and Mood Disorder Research

2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid is investigated as a scaffold for developing therapeutic agents targeting pain and mood disorders . Its unique piperidine-propanoic acid architecture allows for exploration of SAR around opioid and related receptor systems. The compound's distinct lipophilicity profile (XLogP3 = -0.7 [3]) compared to analogs is a key differentiator for tuning pharmacokinetic properties in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-3-(4-methylpiperidin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.